molecular formula C5H2Br2FN B126456 2,5-Dibromo-3-fluoropyridine CAS No. 156772-60-0

2,5-Dibromo-3-fluoropyridine

Cat. No. B126456
CAS RN: 156772-60-0
M. Wt: 254.88 g/mol
InChI Key: QEENLQKOTDHQEW-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluoropyridine is a versatile organic compound used in a variety of applications, including scientific research, synthesis, and lab experiments. It is a halogenated pyridine, a heterocyclic aromatic compound with a five-membered ring in which one or more of the carbon atoms are replaced by nitrogen atoms. It is a versatile compound with a wide range of applications, from medicinal chemistry to organic synthesis.

Scientific Research Applications

  • Medical Imaging and Radiopharmaceuticals : 2,5-Dibromo-3-fluoropyridine derivatives, such as fluorine-18 labelled fluoropyridines, are utilized in Positron Emission Tomography (PET) imaging. These derivatives have shown potential due to their stability and suitability for in vivo applications (Carroll, Nairne, & Woodcraft, 2007).

  • Organic Synthesis and Molecular Structures : Research has explored the structural effects of fluorination on heterocycles like pyridine, highlighting the impact on bond localization and ring angles, which is crucial for designing specific molecular structures (Boggs & Pang, 1984).

  • Metal-Complexing Molecules : Syntheses of brominated and dibrominated bipyridines and bipyrimidines, which are essential for preparing metal-complexing molecular rods, utilize this compound derivatives. These compounds are significant for developing advanced materials and catalysts (Schwab, Fleischer, & Michl, 2002).

  • Pharmaceutical Chemistry and Drug Development : The chemoselective functionalization of halogenated pyridines, including this compound derivatives, is crucial in developing novel pharmaceutical compounds. This research contributes to synthesizing more effective drugs with specific biological activities (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

  • Catalysis and Chemical Reactions : Studies have also delved into the reactivity of halopyridines, including those derived from this compound, in various chemical reactions. These findings are essential for understanding reaction mechanisms and developing efficient catalytic processes (Schlosser & Rausis, 2005).

Safety and Hazards

The safety information for 2,5-Dibromo-3-fluoropyridine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Future Directions

The future directions for 2,5-Dibromo-3-fluoropyridine and similar compounds involve their use in various fields. For instance, fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties . They are also used in the medical treatment, with about 10% of the total sales of pharmaceuticals currently used for the medical treatment being drugs containing fluorine atom .

properties

IUPAC Name

2,5-dibromo-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEENLQKOTDHQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625579
Record name 2,5-Dibromo-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156772-60-0
Record name 2,5-Dibromo-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromo-3-fluoropyridine
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Synthesis routes and methods I

Procedure details

97.6 g (508.0 mmol) of 5-bromo-3-fluoro-2-hydroxypyridine are stirred at 150° C. for 6 hours in 500 ml of phosphorus tribromide. The mixture is subsequently poured into ice water, stirred for 2 hours and extracted three times with dichloromethane, and the organic phase is washed with sodium hydrogencarbonate solution until neutral, dried over sodium sulfate and evaporated to dryness. Chromatographic purification (silica gel/dichloromethane) gives 76.53 g of 2,5-dibromo-3-fluoropyridine. ##STR22##
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

37.00 g (146.87 mmol) of 3-amino-2,5-dibromopyridine are diazotized in 50 ml of aqueous HBF4 (35% strength) at -10° C. using 11.10 g (160.87 mmol) of sodium nitrite in 20 ml of water. After the reaction mixture has been stirred for a further half an hour at -10° C., it is heated at 50° C. for 30 minutes, poured into ice water, neutralized using sodium hydrogencarbonate and extracted three times with dichloromethane. The organic phase is washed twice with water, dried over sodium sulfate, filtered and freed from solvent. Chromatographic purification (silica gel/dichloromethane) gives 11.10 g of 2,5-dibromo-3-fluoropyridine. ##STR13##
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Q & A

Q1: What is the significance of 2,5-dibromo-3-fluoropyridine in the synthesis of liquid crystal compounds?

A1: this compound serves as a crucial intermediate in synthesizing 3-fluoropyridine-based liquid crystal compounds []. The bromine atoms at the 2- and 5- positions can be substituted with various side chains to fine-tune the properties of the final liquid crystal molecule. This flexibility allows for the creation of compounds with desired characteristics, such as specific spontaneous polarization values and melting points, which are essential for liquid crystal applications.

Q2: How is this compound synthesized according to the provided abstract?

A2: The abstract outlines a multi-step synthesis starting from either 2-amino-5-bromopyridine or 3-fluoro-2-hydroxypyridine. These starting materials undergo a series of reactions to ultimately yield this compound. The specific reaction conditions and reagents used in each step are not detailed in the abstract [].

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